molecular formula C8H12Cl2N2O3 B2371088 2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2248266-55-7

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride

Cat. No. B2371088
CAS RN: 2248266-55-7
M. Wt: 255.1
InChI Key: FYFBWHYGGUEODO-UHFFFAOYSA-N
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Description

“2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride” is a derivative of proline . It is used for scientific research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3.2ClH/c9-7(8(12)13)2-5-1-6(11)4-10-3-5;;/h1,3-4,7,11H,2,9H2,(H,12,13);2*1H . The molecular weight is 255.1 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 255.1 . It is stored at room temperature .

Scientific Research Applications

Anticancer Applications

The compound has been studied for its potential use in anticancer treatments. For instance, certain derivatives, like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, showed effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Antibacterial Properties

Studies have also explored the antibacterial properties of related compounds. For instance, pyridonecarboxylic acids, synthesized using similar chemical structures, demonstrated significant in vitro and in vivo antibacterial activities (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Antimicrobial Activity

Schiff bases derived from similar structures, including 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid and others, have been synthesized and tested for antimicrobial activity. These compounds exhibited remarkable antimicrobial properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Spectroscopic and Diffractometric Studies

The compound has been a subject in studies involving spectroscopic and diffractometric techniques, especially for investigational pharmaceutical compounds. These studies provide insights into the structural and physical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Chelating Behavior with Metal Ions

Research has investigated the complex formation between L-mimosine (a similar compound) and metal ions, including Cu(II), VO(IV), Ni(II), and Zn(II). The study provided insights into the chelating behavior of compounds with similar structures (Chruścińska, Garribba, Micera, & Panzanelli, 1999).

Polymer Modification and Medical Applications

Research has also explored the use of similar amino compounds for modifying hydrogels in medical applications. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Synthesis of Polypeptides Incorporating Pyridoxamine

Studies have been conducted on the stereoselective synthesis of compounds incorporating the pyridoxamine moiety, demonstrating the versatility of similar structures in synthesizing complex molecules (Sinha & Imperiali, 1996).

Fluorescence Derivatisation in Biological Assays

Compounds with similar structures have been used in fluorescence derivatisation of amino acids, proving useful in biological assays due to their strong fluorescence properties (Frade, Barros, Moura, & Gonçalves, 2007).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include: P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.2ClH/c9-7(8(12)13)2-5-1-6(11)4-10-3-5;;/h1,3-4,7,11H,2,9H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBWHYGGUEODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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